CCK Receptor Agonist Potency: α-CGRP (30–37) vs. Adjacent C-Terminal Fragment Series in Pancreatic Acinar Amylase Secretion
In a direct head-to-head comparison of C-terminal CGRP fragments tested at an equimolar concentration of 100 μM in guinea pig pancreatic acini, α-CGRP (30–37) stimulated a 5.1-fold increase in amylase secretion. This potency positions it between CGRP(31–37) at 4.1-fold and the maximally effective CGRP(32–37) at 9.2-fold. For reference, full-length rat CGRP(1–37) at its maximally effective concentration of 100 nM produced only a 2.1-fold increase [1]. Critically, these C-terminal fragments (30–37, 31–37, 32–37) did not antagonize CGRP actions; instead, they acted exclusively as CCK receptor agonists, with relative potencies for stimulating amylase secretion correlating directly with their relative potencies for inhibiting ¹²⁵I-BH-CCK-8 binding [1]. This distinguishes the (30–37) fragment fundamentally from [Tyr⁰]CGRP(28–37), which is a competitive CGRP receptor antagonist (IC₅₀ = 3 μM) with no intrinsic agonist activity [2].
| Evidence Dimension | Amylase secretion stimulation (fold increase over basal) in guinea pig pancreatic acini |
|---|---|
| Target Compound Data | α-CGRP (30–37): 5.1-fold increase at 100 μM |
| Comparator Or Baseline | CGRP(32–37): 9.2-fold; CGRP(31–37): 4.1-fold; CGRP(33–37): 2.8-fold; CGRP(34–37): 1.8-fold (all at 100 μM); Rat CGRP(1–37): 2.1-fold at 100 nM; [Tyr⁰]CGRP(28–37): no agonist activity (antagonist IC₅₀ = 3 μM) |
| Quantified Difference | α-CGRP (30–37) shows intermediate potency: 1.24-fold more potent than CGRP(31–37), 1.8-fold less potent than CGRP(32–37), and 2.4-fold more efficacious than full-length CGRP(1–37) in absolute fold increase (though at 1000× higher concentration) |
| Conditions | Guinea pig pancreatic acini; peptides tested at 100 μM for fragments, 100 nM for full-length rat CGRP; amylase secretion measured as fold increase over basal |
Why This Matters
For scientists requiring a C-terminal CGRP fragment with intermediate CCK receptor agonist potency—rather than the maximal efficacy of CGRP(32–37) or the pure antagonist profile of [Tyr⁰]CGRP(28–37)—α-CGRP (30–37) provides a calibrated pharmacological tool for probing concentration-response relationships in CCK receptor signaling without CGRP receptor interference.
- [1] Maton PN, Pradhan T, Moore S. C-terminal peptides of calcitonin gene-related peptide act as agonists at the cholecystokinin receptor. Peptides. 1990 Nov-Dec;11(6):1163-7. doi: 10.1016/0196-9781(90)90147-w. PMID: 1708136. View Source
- [2] Maton PN, Pradhan T, Zhou ZC, Gardner JD, Jensen RT. Activities of calcitonin gene-related peptide (CGRP) and related peptides at the CGRP receptor. Peptides. 1990 May-Jun;11(3):485-9. doi: 10.1016/0196-9781(90)90047-9. PMID: 1696374. View Source
